N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of phenyl groups and the acetamide moiety. Key steps may include:
Cyclization Reactions: Formation of the furo[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Aromatic Substitution: Introduction of phenyl groups at the 5 and 6 positions using reagents such as phenylboronic acid in the presence of a palladium catalyst.
Acetylation: Introduction of the acetamide group at the 4 position using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, resulting in the modulation of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)glycine: Similar structure but with a glycine moiety instead of an acetamide group.
2-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)ethanol: Similar structure but with an ethanol group instead of an acetamide group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15N3O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C20H15N3O2/c1-13(24)23-19-17-16(14-8-4-2-5-9-14)18(15-10-6-3-7-11-15)25-20(17)22-12-21-19/h2-12H,1H3,(H,21,22,23,24) |
InChI Key |
FOSVQIYWQPUYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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